molecular formula C15H22N4O B2987804 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea CAS No. 1797587-96-2

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea

Cat. No.: B2987804
CAS No.: 1797587-96-2
M. Wt: 274.368
InChI Key: PGGWSMFYDLUVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview: 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea is a chemical compound provided for research purposes. It has a molecular formula of C15H22N4O and a molecular weight of 274.36 g/mol . Its CAS registration number is 1797587-96-2 . Research Applications and Value: This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure recognized in scientific literature as a key component in inhibitors targeting kinases such as BRAF . The BRAF kinase, particularly its V600E mutant form, is a critical oncogenic driver in several cancers, including a high percentage of melanomas and thyroid carcinomas . Compounds based on this scaffold are therefore of significant interest in oncology research for the development of novel targeted cancer therapies . Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their use as checkpoint kinase 1 (CHK1) inhibitors, which can be explored in cancer treatment regimens involving DNA-damaging agents . Usage and Handling: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the product's Safety Data Sheet (SDS) for safe handling and storage information. The compound is available in various quantities for laboratory research .

Properties

IUPAC Name

1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGWSMFYDLUVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the pyrrolopyridine moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Attachment of the propyl chain: The pyrrolopyridine intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl chain.

    Urea formation: The resulting intermediate is treated with tert-butyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propyl chain or the urea nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving urea derivatives.

Mechanism of Action

The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolopyridine moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolo[2,3-b]pyridine-Based Urea Derivatives

Compound ID Substituent on Urea Alkyl Chain Length Yield (%) Melting Point (°C) Key Structural Features Source
Target Compound tert-butyl Propyl N/A N/A High steric bulk, potential stability -
Compound 5 1H-indol-3-yl Propyl 46 97–102 Indole for π-π interactions
Compound 6 1H-indol-3-yl Ethyl 65 233–235 Shorter chain, higher m.p.
Compound 7 5-methoxy-1H-indol-3-yl Butyl 47 140–144 Methoxy enhances solubility
Compound 2-methoxyethyl Propyl N/A N/A Reduced steric hindrance

Q & A

Q. What are the common synthetic routes for 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling for pyrrolopyridine core formation, followed by alkylation or urea bond formation. For example, intermediates like 3-nitro-pyrrolo[2,3-b]pyridine derivatives are hydrogenated using Raney Nickel under hydrogen gas to yield amino intermediates, which are subsequently acylated or alkylated . Key intermediates are characterized via 1H/13C NMR (e.g., aromatic protons at δ 8.5–9.2 ppm, tert-butyl groups at δ 1.3–1.5 ppm) and HRMS for molecular ion confirmation. Purity is validated via silica gel chromatography with gradients of dichloromethane/methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H NMR : Focus on aromatic protons in the pyrrolopyridine ring (δ 8.5–9.2 ppm) and tert-butyl singlet (δ 1.3–1.5 ppm). Coupling constants (e.g., J = 3.0–4.4 Hz) confirm substitution patterns.
  • 13C NMR : Tert-butyl carbons appear at ~28–30 ppm (CH3) and ~50 ppm (quaternary C). Aromatic carbons range from 110–150 ppm.
  • HRMS : Use [M+H]+ peaks to confirm molecular weight (e.g., C19H14N4O at m/z 315.12403 ).
  • HPLC : For purity assessment, use C18 columns with UV detection at 254 nm.

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., temperature, solvent, catalyst loading). For example, ICReDD’s computational reaction path searches combined with experimental feedback loops minimize trial-and-error approaches . Statistical tools like Plackett-Burman designs can identify critical factors (e.g., solvent polarity for coupling reactions ).

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis parameters for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps like urea bond formation.
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions. ICReDD’s integrated computational-experimental workflows accelerate parameter optimization .
  • Molecular Dynamics : Simulate solubility/stability in different solvents (e.g., DMSO vs. THF) to guide solvent selection .

Q. How should researchers address contradictions in reported synthetic yields or purities across different studies?

  • Methodological Answer :
  • Comparative Analysis : Replicate protocols with strict control of variables (e.g., catalyst batch, moisture levels).
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (e.g., unreacted intermediates) that may affect yield calculations.
  • Meta-Analysis : Apply statistical frameworks to reconcile discrepancies, considering factors like reaction scale or purification methods .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound and its analogs?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., tert-butyl to cyclopropyl) via methods like nucleophilic substitution or cross-coupling .
  • Biological Assays : Pair synthetic analogs with in vitro screens (e.g., kinase inhibition) to map functional groups to activity.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity data .

Methodological Notes

  • Data Validation : Cross-reference NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) to resolve ambiguities .
  • Safety Protocols : Follow Chemical Hygiene Plans for handling reactive intermediates (e.g., Raney Nickel disposal ).
  • Ethical Compliance : Ensure SAR studies comply with institutional guidelines for biological testing (e.g., cytotoxicity thresholds).

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